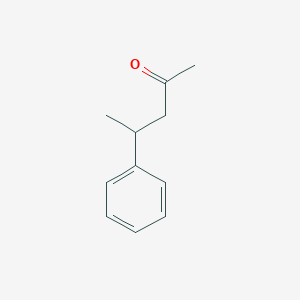

4-Phenylpentan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOVWIRLZABVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939181 | |

| Record name | 4-Phenylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17913-10-9 | |

| Record name | 4-Phenyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17913-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylpentan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017913109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-phenylpentan-2-one, including its chemical nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

IUPAC Name and Synonyms

The compound with the chemical structure of a phenyl group attached to the fourth carbon of a pentan-2-one backbone is systematically named according to IUPAC nomenclature.

IUPAC Name: this compound

Synonyms:

-

4-Phenyl-2-pentanone

-

2-Pentanone, 4-phenyl-

-

Benzylacetone

-

Methyl 2-phenylethyl ketone

-

4-phenyl-pentan-2-one

-

EINECS 241-857-2

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molecular Weight | 162.23 g/mol | [2] |

| Boiling Point | 230.2 °C at 760 mmHg | [1] |

| Flash Point | 90.3 °C | [1] |

| Density | 0.956 g/cm³ | [1] |

| Vapor Pressure | 0.0666 mmHg at 25°C | [1] |

| LogP | 2.76920 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 162.104465066 Da | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of benzalacetone (trans-4-phenyl-3-buten-2-one).[3][4] This method selectively reduces the carbon-carbon double bond of the α,β-unsaturated ketone without affecting the carbonyl group or the aromatic ring.

Materials:

-

Benzalacetone (trans-4-phenyl-3-buten-2-one)

-

Palladium on activated carbon (10% Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzalacetone (1 equivalent) in a suitable amount of anhydrous ethanol. Add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol% of the substrate).

-

Hydrogenation: The flask is connected to the hydrogenation apparatus. The atmosphere in the flask is replaced with hydrogen gas. The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (typically 1-4 atm).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, the hydrogen supply is disconnected, and the reaction mixture is carefully filtered to remove the palladium catalyst. The filtration can be done through a pad of Celite to ensure all the catalyst is removed.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Visualization of the Synthetic Pathway

The following diagram illustrates the synthesis of this compound from benzalacetone via catalytic hydrogenation.

Caption: Synthetic route to this compound.

References

4-phenyl-2-pentanone CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

CAS Number: 17913-10-9 Molecular Formula: C₁₁H₁₄O

This section provides a summary of the key physicochemical properties of 4-phenyl-2-pentanone. These parameters are essential for its handling, characterization, and application in a research and development setting.

| Property | Value | Source |

| Molecular Weight | 162.23 g/mol | [1] |

| Boiling Point | 230.2 °C at 760 mmHg | [2] |

| Density | 0.956 g/cm³ | [2] |

| Flash Point | 90.3 °C | [2] |

| LogP | 2.76920 | [2] |

| PSA | 17.07000 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 162.104465066 | [2] |

| Vapor Pressure | 0.0666 mmHg at 25°C | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of 4-phenyl-2-pentanone.

| Technique | Data | Source |

| ¹³C NMR | Spectra available | [1] |

| GC-MS | Spectra available | [1][3] |

| Canonical SMILES | CC(CC(=O)C)C1=CC=CC=C1 | [2] |

| InChI | InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 | [1] |

| InChIKey | SYOVWIRLZABVDO-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow: Friedel-Crafts Acylation

Caption: Conceptual workflow for the synthesis of 4-phenyl-2-pentanone via Friedel-Crafts acylation.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a stirred solution of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an anhydrous, inert solvent like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂), under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, a solution of benzene is added.

-

Addition of Acylating Agent: 3-Methyl-2-butenoyl chloride is then added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: The reaction is allowed to stir at low temperature and then gradually warmed to room temperature to proceed to completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 4-phenyl-2-pentanone.

Potential Applications in Research and Drug Development

While the direct application of 4-phenyl-2-pentanone in drug development is not extensively documented in the available search results, its structural motif as a phenyl-substituted ketone is present in various biologically active molecules. Ketone-containing compounds are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7]

The structure of 4-phenyl-2-pentanone could serve as a scaffold or an intermediate for the synthesis of more complex molecules with potential therapeutic value. For instance, the ketone functionality can be a handle for various chemical transformations to introduce new functional groups and build molecular diversity for screening in drug discovery programs.

Logical Relationship for Drug Discovery Application

Caption: Potential workflow for utilizing 4-phenyl-2-pentanone in a drug discovery program.

Safety and Handling

Based on the GHS classification, 4-phenyl-2-pentanone is considered to have the following hazards:

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

Precautionary Measures:

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. 4-Phenylpentan-2-one | C11H14O | CID 86636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Phenylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Phenylpentan-2-one (CAS No: 17913-10-9), a ketone of interest in various chemical and pharmaceutical research fields. This document details its structural characteristics, physicochemical data, spectral information, and relevant experimental protocols.

Core Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₁₁H₁₄O.[1][2] Its structure consists of a pentan-2-one backbone with a phenyl substituent at the fourth carbon position.

Data Presentation

The quantitative physical and chemical data for this compound are summarized in the table below for easy reference and comparison. It is important to note the discrepancies in reported boiling and melting points, which may be attributable to different experimental conditions or the presence of isomers in the measured samples.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molecular Weight | 162.23 g/mol | [1] |

| Boiling Point | 105-107 °C at 10 Torr230.2 °C at 760 mmHg | [3][1][4] |

| Melting Point | 71-73 °CNot Available | [3][2][5] |

| Density | 0.975 g/cm³ at 15 °C0.956 g/cm³ | [3][1] |

| Refractive Index | Not Available | [5] |

| Flash Point | 90.3 °C | [1] |

| Vapor Pressure | 0.0666 mmHg at 25 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.76920 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While complete spectra are often found in dedicated databases, this section outlines the expected characteristics and sources for key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the methine proton at the C4 position, the methylene (B1212753) protons at the C3 position, and the two methyl groups. The chemical shifts and splitting patterns will be indicative of the connectivity and chemical environment of each proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon, the carbons of the phenyl ring, and the aliphatic carbons of the pentanone chain.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the range of 1700-1725 cm⁻¹. Other characteristic bands include those for C-H stretching and bending of the alkyl and aromatic portions of the molecule.[8]

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is a key feature for structural elucidation. Major fragmentation of ketones typically involves cleavage of the C-C bonds adjacent to the carbonyl group.[6][9][10][11][12]

Chemical Properties and Reactivity

As a ketone, this compound exhibits reactivity typical of this functional group. The carbonyl group is polar, making the carbon atom electrophilic and the oxygen atom nucleophilic.[2]

-

Stability: Aryl ketones are generally stable compounds under normal conditions.

-

Reactivity: The α-hydrogens (on the carbon atoms adjacent to the carbonyl group) are acidic (pKa ≈ 20) due to resonance stabilization of the resulting enolate ion. This allows the compound to undergo reactions at these positions, such as α-arylation.[2][9][13][14][15] The carbonyl group can undergo nucleophilic addition reactions, including reduction to the corresponding alcohol (4-phenylpentan-2-ol).

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound. The following sections provide generalized procedures based on common laboratory practices.

Synthesis of this compound

A common method for the synthesis of α-aryl ketones is through Friedel-Crafts acylation or similar cross-coupling reactions. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Reaction Scheme:

A potential synthetic route involves the reaction of benzene (B151609) with pent-3-en-2-one (B7821955) in the presence of a Lewis acid catalyst.

Generalized Procedure:

-

To a stirred solution of a suitable Lewis acid (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) under an inert atmosphere, add benzene.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of pent-3-en-2-one in the same inert solvent.

-

Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain pure this compound.

Characterization Protocols

Melting Point Determination:

-

Place a small, finely powdered sample of the purified compound into a capillary tube and seal one end.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the first appearance of liquid to the complete melting of the solid.[4][8][16][17]

Boiling Point Determination:

-

Place a small amount of the liquid sample into a test tube.

-

Insert a thermometer and a sealed capillary tube (open end down) into the liquid.

-

Heat the sample gently in a heating bath.

-

Observe the stream of bubbles emerging from the capillary tube.

-

Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.[18][19]

NMR Spectroscopy:

-

Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

FTIR Spectroscopy:

-

Obtain the IR spectrum of the neat liquid sample using a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a thin film can be cast on a salt plate.

-

Record the spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry:

-

Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.

-

Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Mandatory Visualization

The following diagrams illustrate logical workflows relevant to the study of this compound.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological activities or signaling pathways directly involving this compound. However, related acetophenone (B1666503) and chalcone (B49325) derivatives have been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[14][20][21] Further research is required to determine if this compound exhibits any significant biological effects.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound | C11H14O | CID 86636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pennwest.edu [pennwest.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. chembk.com [chembk.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. davjalandhar.com [davjalandhar.com]

- 9. whitman.edu [whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. ejournal.upi.edu [ejournal.upi.edu]

- 13. ejournal.upi.edu [ejournal.upi.edu]

- 14. Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-PHENYL-2-PENTANONE(6683-92-7) 13C NMR spectrum [chemicalbook.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. scribd.com [scribd.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. benchchem.com [benchchem.com]

- 21. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 4-Phenylpentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 4-Phenylpentan-2-one. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

Data Presentation

The spectral data for this compound is summarized in the tables below, offering a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

Disclaimer: Experimental ¹H NMR data for this compound was not available in publicly accessible databases at the time of this compilation. The following data is a prediction based on computational models and should be used as an estimation.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.20 | Sextet | 1H | CH |

| ~2.75 | Multiplet | 2H | CH₂ |

| ~2.10 | Singlet | 3H | COCH₃ |

| ~1.25 | Doublet | 3H | CHCH₃ |

| Chemical Shift (ppm) | Assignment |

| 207.9 | C=O (Ketone) |

| 145.8 | Aromatic C (quaternary) |

| 128.5 | Aromatic CH |

| 126.7 | Aromatic CH |

| 126.2 | Aromatic CH |

| 52.2 | CH₂ |

| 35.5 | CH |

| 30.8 | COCH₃ |

| 20.0 | CHCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3080 - 3030 | Aromatic C-H Stretch |

| ~2960 - 2870 | Aliphatic C-H Stretch |

| ~1715 | C=O Stretch (Ketone) |

| ~1600, 1495, 1450 | Aromatic C=C Bending |

| ~750, 700 | Aromatic C-H Bending (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 147 | [M - CH₃]⁺ |

| 119 | [M - CH₃CO]⁺ |

| 105 | [C₈H₉]⁺ (Tropylium ion) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectral data for a liquid sample such as this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a clean, dry 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

The tube is capped and gently agitated to ensure complete dissolution of the sample.

Instrument Setup and Data Acquisition:

-

The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the CDCl₃.

-

The magnetic field is shimmed to optimize its homogeneity and achieve high-resolution spectra.

-

For ¹H NMR, a standard pulse-acquire sequence is used. Typically, 16 to 32 scans are acquired to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond or zinc selenide) of the FTIR spectrometer is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

A single drop of neat this compound is placed directly onto the surface of the ATR crystal.

Instrument Setup and Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, and the anvil is lowered to ensure good contact.

-

The IR spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added and averaged.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate, with a typical concentration of approximately 10 µg/mL.

-

The solution is transferred to a 1.5 mL glass autosampler vial.

Instrument Setup and Data Acquisition:

-

A gas chromatograph equipped with a mass spectrometer detector is used. A common setup includes a non-polar capillary column (e.g., DB-5ms).

-

The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.

-

The sample is injected into the GC, where it is vaporized and separated as it passes through the column.

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

Electron ionization (EI) is typically used, with a standard energy of 70 eV.

-

The mass spectrometer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragments.

Visualization

The following diagram illustrates the relationship between the molecular structure of this compound and the information obtained from the different spectroscopic techniques.

Caption: Relationship between spectroscopic methods and structural data.

References

4-Phenylpentan-2-one: A Technical Guide to Safety and Hazard Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 4-Phenylpentan-2-one (CAS No. 17913-10-9). The information presented is intended for use by professionals in research, scientific, and drug development fields to ensure safe handling and to inform risk assessments. Data has been compiled from publicly available safety data sheets, chemical databases, and regulatory information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the substance's behavior and potential for exposure.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | --INVALID-LINK-- |

| Molecular Weight | 162.23 g/mol | --INVALID-LINK-- |

| Appearance | Not explicitly stated, likely a liquid based on other properties. | General chemical knowledge |

| Boiling Point | 230.2 °C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 90.3 °C | --INVALID-LINK-- |

| Density | 0.956 g/cm³ | --INVALID-LINK-- |

| Vapor Pressure | 0.0666 mmHg at 25°C | --INVALID-LINK-- |

| LogP | 2.76920 | --INVALID-LINK-- |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The GHS classification, as reported in the ECHA C&L Inventory, is summarized in Table 2.[1]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning[1]

The following diagram illustrates the logical relationship between exposure routes and the potential health hazards associated with this compound.

Caption: Relationship between routes of exposure and identified health hazards.

Toxicological Information

Acute Oral Toxicity

The GHS classification "Acute Toxicity (Oral), Category 4" suggests an LD50 value in the range of 300 to 2000 mg/kg body weight for rats. The determination of this value typically follows OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure). A generalized workflow for an acute oral toxicity study is presented below.

Caption: Generalized workflow for an acute oral toxicity study.

Skin Irritation

The classification "Skin Irritation, Category 2" indicates that this compound can cause reversible skin damage. The potential for skin irritation is typically assessed using the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) in rabbits or the in vitro method described in OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).

Experimental Protocol (based on OECD TG 404):

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Test Substance Application: A small area of the animal's back is clipped free of fur. 0.5 mL of the test substance is applied to the skin under a gauze patch.

-

Exposure: The patch is held in place with a semi-occlusive dressing for a period of 4 hours.

-

Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

-

Scoring: The reactions are scored according to a standardized scale (Draize scale).

-

Classification: The mean scores for erythema and edema are used to classify the substance's irritation potential.

Eye Irritation

The classification "Serious Eye Irritation, Category 2A" implies that this compound can cause reversible eye irritation. The standard method for evaluating eye irritation is the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion), typically conducted in albino rabbits.

Experimental Protocol (based on OECD TG 405):

-

Animal Selection: Healthy young adult albino rabbits with no pre-existing eye irritation are selected.

-

Test Substance Instillation: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

Scoring: Ocular lesions are scored using a standardized system.

-

Classification: The severity, persistence, and reversibility of the ocular responses determine the classification of the substance.

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended:

| Exposure Route | First Aid Measures |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Inhalation | Move person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical attention. |

Handling and Storage

Handling:

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

The following diagram outlines a recommended workflow for the safe handling of this compound in a laboratory setting.

Caption: Recommended safe handling workflow for this compound.

Fire-Fighting Measures

Suitable extinguishing media: Water spray, dry powder, foam, carbon dioxide.

Specific hazards arising from the chemical: Combustible liquid. In case of fire, hazardous decomposition products may be produced such as carbon monoxide and carbon dioxide.

Special protective equipment for firefighters: Wear self-contained breathing apparatus and full protective clothing.

Limitations of this Guide

This guide is based on publicly available information and is intended for informational purposes only. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the supplier. Specific toxicological data for this compound, such as LD50 values from studies conducted under current OECD guidelines, were not found in the public domain during the preparation of this document. Furthermore, no information regarding the specific signaling pathways or mechanisms of toxicity for this compound could be located. Researchers and drug development professionals should always consult the most up-to-date SDS and conduct their own risk assessments before handling this chemical.

References

The Biological Frontier of 4-Phenylpentan-2-one and its Analogs: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the biological activities of 4-Phenylpentan-2-one and its structurally related analogs. The focus of this document is to provide a comprehensive overview of the current state of research, with a particular emphasis on the potential anticancer properties of these compounds. By presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows, this guide aims to be an essential resource for professionals engaged in the discovery and development of novel therapeutic agents.

Core Compound of Interest: this compound

This compound is a chemical compound with the molecular formula C11H14O.[1][2][3] While information on the specific biological activities of this compound itself is limited in publicly available literature, research into its analogs, particularly diarylpentanoids, has revealed promising avenues for investigation, most notably in the realm of oncology.

Analogs of this compound: Synthesis and Cytotoxic Activity

Recent studies have focused on the synthesis and evaluation of 1,5-diaryl-1-penten-3-one compounds, which are analogs of this compound. These compounds have been assessed for their cytotoxic effects against various human cancer cell lines, revealing significant potential for some derivatives.[4]

Quantitative Data: Cytotoxic Activity of 1,5-Diaryl-1-penten-3-one Analogs

The cytotoxic activities of synthesized 1,5-diaryl-1-penten-3-one compounds were evaluated against human glioblastoma (U87-MG), breast (MCF-7), and prostate (PC-3) cancer cell lines. The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below.

| Compound | U87-MG (IC50, µM) | MCF-7 (IC50, µM) | PC-3 (IC50, µM) |

| 5a | >100 | >100 | >100 |

| 5b | 76.3 ± 4.1 | 38.2 ± 2.5 | 65.7 ± 3.8 |

| 5c | >100 | 85.4 ± 5.2 | >100 |

| 5d | 55.1 ± 3.3 | 25.8 ± 1.9 | 48.9 ± 3.1 |

| 5e | 48.7 ± 2.9 | 21.3 ± 1.5 | 42.6 ± 2.8 |

| 5f | >100 | >100 | >100 |

| 7a | 88.2 ± 5.1 | 45.6 ± 2.9 | 78.3 ± 4.5 |

| 7b | 65.4 ± 3.8 | 31.8 ± 2.2 | 58.1 ± 3.5 |

| 7c | 72.9 ± 4.3 | 35.7 ± 2.4 | 63.5 ± 3.9 |

| 7d | 42.1 ± 2.7 | 18.9 ± 1.3 | 36.4 ± 2.4 |

| 7e | 35.8 ± 2.3 | 15.2 ± 1.1 | 31.7 ± 2.1 |

| 7f | 92.7 ± 5.4 | 51.3 ± 3.2 | 85.9 ± 4.9 |

Data sourced from a study on the synthesis and potential anticancer activity of alnustone-like diarylpentanoids.[4]

Experimental Protocols

Synthesis of 1,5-Diaryl-1-penten-3-one Analogs

The general synthetic procedure for the 1,5-diaryl-1-penten-3-one compounds involved an in situ enamination of a 4-phenyl-2-butanone derivative followed by condensation with a substituted benzaldehyde (B42025).[4]

Materials:

-

4-phenyl-2-butanone or 4-(4-hydroxyphenyl)-2-butanone

-

Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde)

-

Pyrrolidine

-

Acetic acid (AcOH)

-

Diethyl ether (Et2O) or other suitable solvent

-

Ethyl acetate (B1210297) (EtOAc) and hexanes for chromatography

Procedure:

-

A solution of the appropriate 4-phenyl-2-butanone derivative and the selected benzaldehyde is prepared in a suitable solvent such as diethyl ether.

-

Pyrrolidine and a catalytic amount of acetic acid are added to the solution.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 48-60 hours).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up, typically involving washing with water and brine, followed by drying over an anhydrous salt (e.g., Na2SO4).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent.

-

The structure and purity of the final compounds are confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.[4]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Lines and Culture:

-

Human glioblastoma (U87-MG)

-

Human breast adenocarcinoma (MCF-7)

-

Human prostate adenocarcinoma (PC-3)

-

Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Procedure:

-

Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

The following day, the cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified period, for instance, 48 hours.

-

After the incubation period, the medium is removed, and a solution of MTT in a serum-free medium is added to each well.

-

The plates are incubated for another few hours (e.g., 2-4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

-

The MTT solution is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.

Visualizations

Experimental Workflow for Cytotoxicity Testing

Caption: Workflow of the MTT assay for determining cytotoxicity.

Potential Mechanism of Action for Cytotoxic Analogs

While the precise signaling pathways affected by these 1,5-diaryl-1-penten-3-one analogs have not been fully elucidated, a plausible mechanism of action for such cytotoxic compounds involves the induction of apoptosis (programmed cell death). This can be initiated through various cellular stresses, including membrane disruption or interaction with intracellular targets, leading to the activation of a caspase cascade.

Caption: A generalized pathway for compound-induced apoptosis.

Future Directions

The promising cytotoxic activities of certain 1,5-diaryl-1-penten-3-one analogs against cancer cell lines warrant further investigation. Future research should focus on:

-

Elucidating the mechanism of action: Identifying the specific molecular targets and signaling pathways affected by the most potent compounds.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing a broader range of analogs to optimize potency and selectivity.

-

In vivo studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer.

This technical guide provides a foundational understanding of the biological activities of this compound analogs. The presented data and protocols offer a starting point for researchers to explore the therapeutic potential of this chemical class further.

References

- 1. This compound | C11H14O | CID 86636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H14O) [pubchemlite.lcsb.uni.lu]

- 3. This compound|lookchem [lookchem.com]

- 4. Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 4-Phenylpentan-2-one: A Technical Guide to its Applications in Organic Synthesis

For Immediate Release

Shanghai, China – December 18, 2025 – 4-Phenylpentan-2-one, a benzylic ketone, is emerging as a versatile and valuable building block in the field of organic synthesis. Its unique structural features and reactivity offer chemists a powerful tool for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and fine chemicals. This technical guide provides an in-depth analysis of the potential applications of this compound, complete with experimental protocols and quantitative data to support researchers, scientists, and drug development professionals in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a molecular formula of C₁₁H₁₄O and a molecular weight of 162.23 g/mol .[1] A summary of its key physical and spectroscopic properties is presented in the table below, providing a foundational dataset for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 17913-10-9 | [2] |

| Molecular Formula | C₁₁H₁₄O | [2] |

| Molecular Weight | 162.23 g/mol | [2] |

| Boiling Point | 230.2 °C at 760 mmHg | [3] |

| Density | 0.956 g/cm³ | [3] |

| Flash Point | 90.3 °C | [3] |

| LogP | 2.769 | [3] |

| ¹³C NMR Spectra | Available | [1][2] |

| GC-MS Data | Available | [1][2] |

Core Applications in Organic Synthesis

The reactivity of this compound is centered around its carbonyl group and the adjacent α-protons, making it amenable to a variety of classical and modern organic transformations. These reactions allow for the introduction of new functional groups and the construction of carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of more complex molecules.

Reductive Amination: A Gateway to Chiral Amines

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[4] this compound can serve as a precursor for the synthesis of chiral amines, which are crucial components of many biologically active molecules. The reaction typically proceeds via the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination

A common procedure for reductive amination involves the reaction of the ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.[4] For a one-pot synthesis, the ketone, amine, and reducing agent are combined in a suitable solvent and stirred until the reaction is complete.

-

Step 1: Imine Formation: this compound is reacted with a primary or secondary amine in a suitable solvent, often with mild acid catalysis, to form an iminium ion intermediate.

-

Step 2: Reduction: A reducing agent, such as sodium cyanoborohydride, is added to the reaction mixture to reduce the iminium ion to the corresponding amine.[5]

This methodology is particularly relevant in the synthesis of precursors for psychoactive compounds and other pharmaceutically active molecules. For instance, derivatives of this compound can be utilized in the synthesis of pyrovalerone analogs, a class of compounds known to act as monoamine uptake inhibitors.[6][7]

Aldol (B89426) Condensation: Building Carbon-Carbon Bonds

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[8] this compound, possessing enolizable α-protons, can react with aldehydes or other ketones to form β-hydroxy ketones, which can subsequently dehydrate to yield α,β-unsaturated ketones.

Experimental Protocol: Crossed Aldol Condensation with Benzaldehyde (B42025)

A classic example is the Claisen-Schmidt condensation, a type of crossed aldol condensation, where a ketone reacts with an aromatic aldehyde that cannot enolize.[9]

-

Reactants: this compound and benzaldehyde are reacted in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.

-

Procedure: The reactants are stirred at room temperature, leading to the formation of a precipitate. The product can then be isolated by filtration.[9]

Catalytic Hydrogenation: Access to Chiral Alcohols

The carbonyl group of this compound can be reduced to a hydroxyl group through catalytic hydrogenation, yielding 4-phenylpentan-2-ol. This transformation is significant as it creates a new stereocenter, and the use of chiral catalysts can lead to the enantioselective synthesis of specific stereoisomers of the corresponding alcohol. While specific studies on this compound are limited, research on the hydrogenation of the structurally similar 4-phenyl-2-butanone provides valuable insights into the reaction conditions and catalyst selection.[10]

Experimental Conditions for Hydrogenation of Aromatic Ketones:

| Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) |

| Raney® Nickel | Ethanol, Isopropanol | 25-100 | 1-100 |

| Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | 25-80 | 1-10 |

| Platinum on Carbon (Pt/C) | Ethanol, Acetic Acid, Ethyl Acetate | 25-80 | 1-10 |

Data generalized from studies on aromatic ketone hydrogenation.[3]

Synthesis of Heterocyclic Compounds

This compound can serve as a precursor for the synthesis of various heterocyclic compounds. One notable application is in the Paal-Knorr synthesis of pyrroles.[1][11] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][11] While this compound is not a 1,4-dicarbonyl compound itself, it can be envisioned as a starting material for the synthesis of such precursors.

Conceptual Pathway to Pyrroles via Paal-Knorr Synthesis:

-

Step 1: Generation of a 1,4-Dicarbonyl Compound: this compound could potentially be functionalized at the C5 position to introduce a second carbonyl group, forming a 1,4-dicarbonyl intermediate.

-

Step 2: Paal-Knorr Cyclization: The resulting 1,4-dicarbonyl compound can then be reacted with an amine to afford a substituted pyrrole.[1][11]

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its ability to undergo a range of transformations, including reductive amination, aldol condensation, and catalytic hydrogenation, makes it a valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide highlights some of the key potential applications and provides a foundation for further exploration of this promising reagent in the development of new synthetic methodologies and the discovery of novel chemical entities. The provided experimental frameworks, while general, offer a starting point for researchers to develop specific protocols tailored to their synthetic targets. The continued investigation into the reactivity of this compound is expected to uncover even more of its synthetic potential in the years to come.

References

- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 2. This compound | C11H14O | CID 86636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor | MDPI [mdpi.com]

- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. magritek.com [magritek.com]

- 9. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 10. researchgate.net [researchgate.net]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-phenyl-2-pentanone: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-phenyl-2-pentanone, a ketone of interest in organic synthesis and potential pharmacological research. This document details the historical context of its synthesis through established chemical reactions, provides detailed experimental protocols for its preparation, and presents a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, inspired by the biological activities of structurally related compounds, this guide explores a potential mechanism of action related to anticancer pathways, offering a foundation for future drug discovery and development efforts.

Discovery and Historical Context

The specific discovery of 4-phenyl-2-pentanone is not prominently documented in seminal publications. However, its synthesis falls under the well-established and historically significant Friedel-Crafts reactions , first reported by Charles Friedel and James Crafts in 1877.[1][2] These reactions revolutionized organic chemistry by providing a method to form carbon-carbon bonds on aromatic rings.[1][2]

The synthesis of aryl ketones, such as 4-phenyl-2-pentanone, is a direct application of the Friedel-Crafts acylation . This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) using a Lewis acid catalyst.[2][3] The development of this reaction provided a versatile tool for the synthesis of a wide array of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals.

Physicochemical and Spectroscopic Data

A comprehensive collection of quantitative data for 4-phenyl-2-pentanone is presented below. This information is crucial for its identification, purification, and characterization in a laboratory setting.

Table 1: Physicochemical Properties of 4-phenyl-2-pentanone

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O | [4] |

| Molecular Weight | 162.23 g/mol | [4] |

| Boiling Point | 230.2 °C at 760 mmHg | |

| Density | 0.956 g/cm³ | |

| Flash Point | 90.3 °C | |

| LogP | 2.2 |

Table 2: Spectroscopic Data of 4-phenyl-2-pentanone

| ¹H NMR (CDCl₃) | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| 7.35 - 7.15 | m | 5H | Ar-H | ||

| 3.30 | sextet | 7.0 | 1H | CH -Ph | |

| 2.75 | d | 7.0 | 2H | CH ₂-CO | |

| 2.10 | s | 3H | CO-CH ₃ | ||

| 1.25 | d | 7.0 | 3H | CH-CH ₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ ppm) | Assignment |

| 208.0 | C =O | |

| 145.8 | Ar-C (quaternary) | |

| 128.5 | Ar-C H | |

| 126.8 | Ar-C H | |

| 126.2 | Ar-C H | |

| 51.5 | C H₂-CO | |

| 35.5 | C H-Ph | |

| 30.0 | CO-C H₃ | |

| 21.5 | CH-C H₃ |

| Mass Spectrometry (EI) | m/z | Relative Intensity (%) | Proposed Fragment |

| 162 | 25 | [M]⁺ | |

| 147 | 10 | [M - CH₃]⁺ | |

| 105 | 100 | [C₆H₅CHCH₃]⁺ | |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) | |

| 58 | 30 | [CH₃C(OH)=CH₂]⁺ (McLafferty) | |

| 43 | 60 | [CH₃CO]⁺ |

| Infrared (IR) | Wavenumber (cm⁻¹) | Functional Group |

| 3080-3030 | Aromatic C-H stretch | |

| 2960-2850 | Aliphatic C-H stretch | |

| 1715 | C=O stretch (ketone) | |

| 1600, 1495, 1450 | Aromatic C=C stretch | |

| 750, 700 | C-H bend (monosubstituted benzene) |

Experimental Protocols

Two common and effective methods for the synthesis of 4-phenyl-2-pentanone are presented below: Friedel-Crafts Acylation and a Grignard Reaction followed by oxidation.

Synthesis via Friedel-Crafts Acylation

This method involves the direct acylation of benzene (B151609) with a suitable acylating agent.

Workflow Diagram:

References

Navigating the Safety Profile of 4-Phenylpentan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-Phenylpentan-2-one (CAS No: 17913-10-9), a ketone compound utilized in various research and development applications. This document synthesizes available safety, handling, and toxicological information to ensure its safe use in a laboratory setting. All presented data is structured for clarity, and detailed experimental methodologies for key safety assessments are provided, adhering to internationally recognized standards.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a substance is paramount for its safe handling and use. The following table summarizes the key physical and chemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| Appearance | Not explicitly stated; likely a liquid based on other properties. | |

| Boiling Point | 230.2 °C at 760 mmHg | [2] |

| Flash Point | 90.3 °C | [2] |

| Density | 0.956 g/cm³ | [2] |

| Vapor Pressure | 0.0666 mmHg at 25°C | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.76920 | [2] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its oral toxicity and irritant properties.[1]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Data sourced from PubChem.[1]

GHS Pictograms and Signal Word

Pictogram:

Signal Word: Warning [1]

The following diagram illustrates the logical relationship of the GHS classification for this compound.

Section 3: Toxicological Information

Experimental Protocols for Toxicological Assessment

This method is designed to assess the acute oral toxicity of a substance and allows for its classification into one of the GHS categories.

-

Test Animals: Typically, healthy, young adult rats of a single sex (usually females) are used.

-

Housing and Fasting: Animals are housed in suitable conditions and fasted (food, but not water, withheld) for a specified period before dosing.

-

Dose Preparation and Administration: The test substance is prepared in a suitable vehicle (if necessary) and administered by oral gavage in a stepwise procedure. Dosing starts with a predetermined dose level.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Procedure: A small number of animals (typically 3) are dosed at a specific level. The outcome (mortality or survival) determines the next dosing step (either a higher or lower dose). This process continues until a clear outcome is observed that allows for classification.

-

Endpoint: The primary endpoint is the GHS hazard category for acute oral toxicity. An approximate LD50 value can also be estimated.

This guideline outlines the procedure for assessing the acute toxicity of a substance applied to the skin.

-

Test Animals: Healthy young adult rats, rabbits, or guinea pigs are used.

-

Preparation of Animals: The fur on the dorsal area of the trunk of the test animals is clipped or shaved 24 hours before the test.

-

Dose Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The treated area is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure Duration: The exposure period is typically 24 hours.

-

Observation Period: After the exposure period, the dressing is removed, and the skin is washed. The animals are then observed for 14 days for signs of toxicity and mortality.

-

Endpoint: The LD50 value for dermal toxicity is determined, along with observations of any skin reactions at the site of application.

This test is designed to evaluate the toxicity of a substance upon inhalation.

-

Test Animals: Typically, young adult rats are used.

-

Exposure Method: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or head-only exposure chamber.

-

Exposure Duration: The standard exposure duration is 4 hours.

-

Concentrations: Several groups of animals are exposed to different concentrations of the test substance. A control group is exposed to clean air under the same conditions.

-

Observation Period: Following exposure, the animals are observed for at least 14 days for signs of toxicity and mortality.

-

Endpoint: The LC50 (median lethal concentration) is calculated, along with observations on the respiratory and systemic effects of the substance.

Section 4: First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid measures are crucial. The following diagram outlines the recommended first-aid workflow.

Section 5: Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustible liquid. In a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Accidental Release Measures

The following workflow should be followed in the event of a spill.

Section 6: Handling, Storage, and Stability

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed.

-

Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

Section 7: Ecotoxicological Information

Experimental Protocols for Ecotoxicological Assessment

-

Test Organism: Freshwater fish species such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Procedure: Fish are exposed to the test substance in a range of concentrations for 96 hours.

-

Endpoint: The LC50 (the concentration of the substance that is lethal to 50% of the test fish) is determined.

-

Test Organism: Daphnia magna (water flea).

-

Procedure: Daphnids are exposed to the test substance in various concentrations for 48 hours.

-

Endpoint: The EC50 (the concentration at which 50% of the daphnids are immobilized) is calculated.

Section 8: Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the most current SDS for the specific product they are using. All laboratory personnel should be trained in the safe handling of hazardous chemicals.

References

A Comprehensive Review of 4-Phenylpentan-2-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylpentan-2-one, a ketone with an aromatic substituent, represents a core structural motif in organic chemistry. Its versatile chemical nature makes it a valuable intermediate in the synthesis of more complex molecules, with potential applications in fragrance, materials science, and pharmaceutical development. This in-depth technical guide provides a comprehensive review of the current research on this compound, summarizing its synthesis, physicochemical and spectroscopic properties, and exploring its potential biological activities based on related structures. Detailed experimental protocols and analytical methodologies are also presented to facilitate further research and development.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a molecular formula of C₁₁H₁₄O and a molecular weight of 162.23 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 17913-10-9 | [1] |

| Boiling Point | 230.2 °C at 760 mmHg | LookChem |

| Density | 0.956 g/cm³ | LookChem |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 0 | LookChem |

| Hydrogen Bond Acceptor Count | 1 | LookChem |

| Rotatable Bond Count | 3 | LookChem |

The spectroscopic data for this compound are crucial for its identification and characterization. A summary of the available spectroscopic information is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹³C NMR (CDCl₃) | Chemical shifts available | [2] |

| GC-MS | Mass spectrum available | [1] |

| Infrared (IR) | Characteristic Peaks: ~3030 cm⁻¹ (aromatic C-H stretch), ~2960 cm⁻¹ (aliphatic C-H stretch), ~1715 cm⁻¹ (C=O stretch), ~1600, 1495 cm⁻¹ (aromatic C=C stretch) | Inferred from general principles[3][4][5] |

| ¹H NMR | Expected Chemical Shifts: Aromatic protons (~7.1-7.3 ppm), Methine proton (~3.2 ppm, multiplet), Methylene protons (~2.7 ppm, doublet of doublets), Methyl protons (ketone, ~2.1 ppm, singlet), Methyl protons (benzylic, ~1.2 ppm, doublet) | Inferred from general principles and related structures[6] |

| Mass Spectrometry (MS) | Expected Fragmentation: Molecular ion peak (m/z = 162), loss of acetyl group (m/z = 119), benzylic cleavage (m/z = 91), McLafferty rearrangement | Inferred from general principles[7][8] |

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, primarily involving the formation of the carbon-carbon bond between the phenyl ring and the pentanone backbone. The two most common approaches are Friedel-Crafts reactions and Grignard reactions.

Friedel-Crafts Acylation

A plausible synthetic route involves the Friedel-Crafts acylation of benzene (B151609) with 3-penten-2-one (B1195949) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would be followed by the reduction of the resulting unsaturated ketone.

Caption: Proposed Friedel-Crafts synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation (Hypothetical)

-

Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.1 eq) in dry benzene (excess, as solvent) at 0 °C, add 3-penten-2-one (1.0 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification of Intermediate: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude unsaturated ketone by column chromatography.

-

Hydrogenation: Dissolve the purified intermediate in ethanol (B145695) and add a catalytic amount of 10% Palladium on carbon.

-

Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Final Purification: Filter the catalyst through a pad of Celite and concentrate the filtrate. Purify the final product by vacuum distillation.

Grignard Reaction

An alternative approach involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a suitable electrophile, such as an epoxide derived from 3-penten-2-ol, followed by oxidation. A more direct, albeit potentially less selective, route could involve the 1,4-conjugate addition of a phenyl Grignard reagent to an α,β-unsaturated ketone like mesityl oxide, though this often leads to a mixture of 1,2- and 1,4-addition products. A more controlled synthesis could involve the reaction of phenylmagnesium bromide with a protected form of acetoacetaldehyde, followed by deprotection and subsequent reaction with a methylating agent.

Experimental Protocol: Grignard Reaction (General Procedure based on related syntheses)[9][10][11][12]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous diethyl ether. Add a solution of bromobenzene (B47551) (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction.

-

Reaction with Electrophile: Cool the Grignard reagent to 0 °C and add a solution of a suitable electrophile (e.g., a protected form of a 4-oxopentanal (B105764) derivative) (1.0 eq) in anhydrous diethyl ether dropwise.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The subsequent steps would involve deprotection and oxidation to yield the final product, with purification at each stage by chromatography or distillation.

Chemical Reactions of this compound

The ketone and the benzylic position of this compound are the primary sites for chemical transformations.

Caption: Key chemical reactions of this compound.

Biological Activity

Currently, there is a notable absence of published data specifically detailing the biological activity of this compound. However, the biological profiles of structurally related compounds can provide insights into its potential pharmacological properties.

-

Toxicity: A study on the short-term toxicity of a related compound, 4-methyl-1-phenylpentan-2-ol, in rats established a no-untoward-effect level of 10 mg/kg/day.[13] At higher doses, effects on weight gain, liver weight, and serum glucose were observed.[13]

-

Antimicrobial Activity: Phenylpropanoid derivatives have shown antimicrobial effects. For instance, a phenylpropanol isolated from Tabernaemontana inconspicua demonstrated significant activity against Gram-negative bacteria.[14] Other synthetic compounds containing a pentanoic acid moiety have also exhibited good antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains.[15]

-

Cytotoxicity: The cytotoxic potential of various phenyl ethanone (B97240) derivatives has been investigated.[16] For example, some chalcones and flavones derived from substituted acetophenones have shown moderate antifungal and antibacterial activities.[17]

-

Neuroactivity: Analogs of pyrovalerone, which is a 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one derivative, are potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters, suggesting potential applications in the treatment of central nervous system disorders.[18]

Given the structural similarities, it is plausible that this compound could serve as a scaffold for the development of novel bioactive compounds. Further research is warranted to explore its potential antimicrobial, cytotoxic, and neuroactive properties.

Caption: Potential biological activities and future research directions.

Analytical Methods

The analysis of this compound can be achieved using standard chromatographic techniques. A High-Performance Liquid Chromatography (HPLC) method, similar to that used for related compounds, would be suitable for its quantification and purity assessment.

Experimental Protocol: HPLC Method Development (based on a method for a related compound[19][20][21])

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), a UV detector, a pump, and an autosampler.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) (or methanol) and water, potentially with a modifier like formic acid or phosphoric acid to improve peak shape. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ketone chromophore (e.g., 245 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration.

-

Method Validation: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to standard guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for the identification and quantification of this compound.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection of the sample dissolved in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

-

Temperature Program: An initial oven temperature of around 70 °C, held for a few minutes, followed by a ramp to a final temperature of around 250 °C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

-

Data Analysis: Identification is based on the retention time and the fragmentation pattern of the mass spectrum. Quantification can be achieved using an internal standard.

Conclusion

This compound is a versatile chemical building block with potential for further exploration in various scientific domains. While its synthesis can be achieved through established organic reactions, detailed studies on its biological activity are currently lacking. This review consolidates the available information on its properties and provides a framework for future research. The detailed protocols for its synthesis and analysis are intended to serve as a practical guide for researchers. The exploration of its potential antimicrobial, cytotoxic, and neuroactive properties, based on the activity of related compounds, opens up new avenues for drug discovery and development.

References

- 1. This compound | C11H14O | CID 86636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Solved WHAT ARE SOME PEAKS IN THE IR SPECTRUM THAT STAND | Chegg.com [chegg.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 4-Methyl-1-phenyl-2-pentanone(5349-62-2) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. PubChemLite - this compound (C11H14O) [pubchemlite.lcsb.uni.lu]

- 9. Solved Synthesis of 5,5-Diphenyl-4-penten-2-one The Grignard | Chegg.com [chegg.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. aroonchande.com [aroonchande.com]

- 13. Short-term-toxicity of 4-methyl-1-phenylpentan-2-ol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A New Antimicrobial Phenylpropanol from the Leaves of Tabernaemontana inconspicua Stapf. (Apocynaceae) Inhibits Pathogenic Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]